![molecular formula C8H7N3O3 B182677 (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol CAS No. 20034-00-8](/img/structure/B182677.png)

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol

Overview

Description

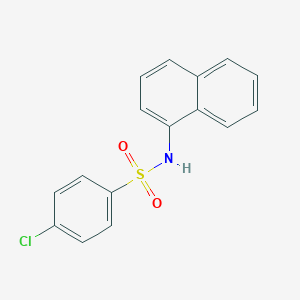

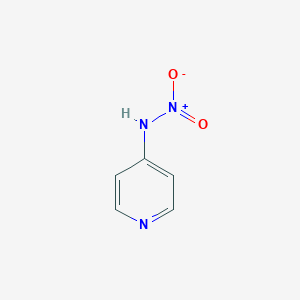

“(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C8H7N3O3 . It has a molecular weight of 193.16 g/mol . The IUPAC name for this compound is (6-nitro-1 H -benzimidazol-2-yl)methanol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a nitro group and a methanol group . The InChI string representation of the molecule isInChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5 (11 (13)14)3-7 (6)10-8/h1-3,12H,4H2, (H,9,10) . Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 193.04874109 g/mol .Scientific Research Applications

Single-Molecule Magnets

This compound is used in the synthesis of Co (II) cubane complexes which behave as single-molecule magnets with significant barriers and relaxation times, making them interesting for magnetic storage applications .

Water Electro-Oxidation Catalyst

It serves as a precursor for a cobalt catalyst used in water electro-oxidation at neutral pH, which is crucial for energy conversion and storage technologies .

Fluorophores and Near-Infrared Dyes

The compound is integral in creating red-emitting fluorophores with high quantum yields and near-infrared dyes with absorption maxima near 950 nm, useful in imaging and sensing applications .

Antimicrobial Agents

Derivatives of this compound have shown antimicrobial activity , which is vital in developing new antibiotics and antiseptics .

Cytotoxic Agents

It has been used to synthesize agents that are cytotoxic and induce apoptosis, which is an important mechanism in cancer therapy .

Proton Pump Inhibitors

The compound has been mentioned in the context of synthesizing proton pump inhibitors like omeprazole, which are essential medications for treating stomach acid-related conditions .

properties

IUPAC Name |

(6-nitro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLPIDVKNQXTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395831 | |

| Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |

CAS RN |

20034-00-8 | |

| Record name | (5-Nitro-1H-benzo[d]imidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)

![N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B182620.png)